molecular formula C14H22ClNO4S B2877908 5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide CAS No. 898645-71-1

5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide

Cat. No. B2877908
CAS RN: 898645-71-1
M. Wt: 335.84
InChI Key: CGRRVFYYVKQQKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .

Scientific Research Applications

Antiviral and Antifungal Activities

Research on benzenesulfonamide derivatives has demonstrated potential antiviral and antifungal properties. For instance, a study by Zareef et al. (2007) on novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides prepared through a specific synthetic route showed promising in vitro antiviral and antifungal activities Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007.

Anticancer Properties

Another critical area of application is in anticancer research. Gul et al. (2018) synthesized new dibenzenesulfonamides with the structure 4,4'-(5'-chloro-3'-methyl-5-aryl-3,4-dihydro-1'H,H-[3,4'-bipyrazole]-1',2-diyl)dibenzenesulfonamide. These compounds showed significant cytotoxicities against various tumor cell lines, including HCC1937, MCF7, HeLa, and A549. The compounds also demonstrated inhibitory effects on carbonic anhydrase isoenzymes associated with tumor growth Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018.

Enzyme Inhibition

Sulfonamide derivatives have been explored for their enzyme inhibition capabilities, which is vital in drug design and medicinal chemistry. For example, Riaz (2020) synthesized a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and evaluated them for their acetylcholinesterase (AChE) and α-glucosidase inhibitory potential. Some compounds exhibited excellent inhibition against AChE and α-glucosidase, suggesting potential applications in treating diseases like Alzheimer's and diabetes Riaz, 2020.

Spectroscopic and Structural Characterizations

Understanding the structural and spectroscopic properties of benzenesulfonamide derivatives is crucial for their application in developing novel materials or drugs. Studies involving the synthesis and characterization of such compounds, including their crystal structures and electrochemical properties, lay the groundwork for further applications in materials science and pharmaceutical chemistry e.g., Kantekin et al., 2015.

Mechanism of Action

The mechanism of action for this compound is not provided in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the sources I found .

properties

IUPAC Name

5-chloro-2-ethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO4S/c1-4-19-8-6-7-16-21(17,18)14-10-12(15)11(3)9-13(14)20-5-2/h9-10,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRRVFYYVKQQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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